molecular formula C8H9F3N2 B12966390 (R)-1-(5-(Trifluoromethyl)pyridin-3-YL)ethanamine

(R)-1-(5-(Trifluoromethyl)pyridin-3-YL)ethanamine

Katalognummer: B12966390
Molekulargewicht: 190.17 g/mol
InChI-Schlüssel: FOSLZNWVZVYSMY-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a chiral amine compound featuring a trifluoromethyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine.

    Chiral Amine Introduction: The chiral amine moiety is introduced through a series of reactions, often involving chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.

    Final Product Formation: The final step involves the coupling of the chiral amine with the pyridine derivative under controlled conditions to yield ®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Utilizing chiral catalysts to achieve high enantioselectivity.

    Asymmetric Synthesis: Employing asymmetric synthesis techniques to ensure the production of the desired enantiomer.

    Purification: Advanced purification methods such as chromatography to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Wirkmechanismus

The mechanism of action of ®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to its target, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: The racemic mixture containing both enantiomers.

Uniqueness

®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture.

Eigenschaften

Molekularformel

C8H9F3N2

Molekulargewicht

190.17 g/mol

IUPAC-Name

(1R)-1-[5-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-2-7(4-13-3-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1

InChI-Schlüssel

FOSLZNWVZVYSMY-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=CC(=CN=C1)C(F)(F)F)N

Kanonische SMILES

CC(C1=CC(=CN=C1)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.